

Technical Support Center: Stability & Handling of CAS 90662-12-7

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Compound of Interest

Compound Name: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine

CAS No.: 90662-12-7

Cat. No.: B1581607

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Executive Technical Dashboard

CAS 90662-12-7 is a critical heterocyclic building block, primarily used in the synthesis of JAK inhibitors and other ATP-competitive kinase inhibitors. Its structural integrity relies on the stability of two electrophilic chlorine atoms and a nucleophilic methylthio ether moiety.

Parameter	Specification / Status
Chemical Name	4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula	C ₇ H ₅ Cl ₂ N ₃ S
Molecular Weight	234.11 g/mol
Primary Degradation Risk	High: S-oxidation (Sulfoxide formation) Moderate: Hydrolysis (Dechlorination)
Storage Condition	-20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
Solubility Profile	Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water

Troubleshooting Guide: Q&A Format

Category A: Purity & Degradation Issues

Q1: We observed a new peak at [M+16] and [M+32] in our LC-MS analysis after storing the compound in DMSO at room temperature for 48 hours. What is happening?

Diagnosis: This is a classic signature of Thioether Oxidation. Mechanism: The methylthio group (-SMe) at the C2 position is susceptible to oxidation. DMSO (Dimethyl Sulfoxide) can act as a mild oxidant, especially if the solvent is old (containing peroxides) or exposed to light/air.

- [M+16]: Formation of the Sulfoxide (S=O).
- [M+32]: Formation of the Sulfone (O=S=O).

Corrective Protocol:

- Solvent Swap: For long-term stock solutions, avoid DMSO if possible. Use anhydrous DMF (Dimethylformamide) stored under argon.
- Fresh Preparation: If DMSO is required for biological assays, prepare solutions immediately before use. Do not store DMSO stocks of this compound above -80°C.

- Antioxidants: In extreme cases, adding a trace of BHT (Butylated hydroxytoluene) to the solvent can mitigate radical-induced oxidation.

Q2: The compound has turned from an off-white powder to a yellow/orange solid. Is it still usable?

Diagnosis: Color change usually indicates photolytic degradation or hydrolysis-induced polymerization. Mechanism: The pyrrolopyrimidine scaffold is electron-rich. Exposure to UV light or moisture can trigger ring-opening or dimerization events coupled with the release of HCl (if hydrolysis occurs at the C4-Cl position). Action:

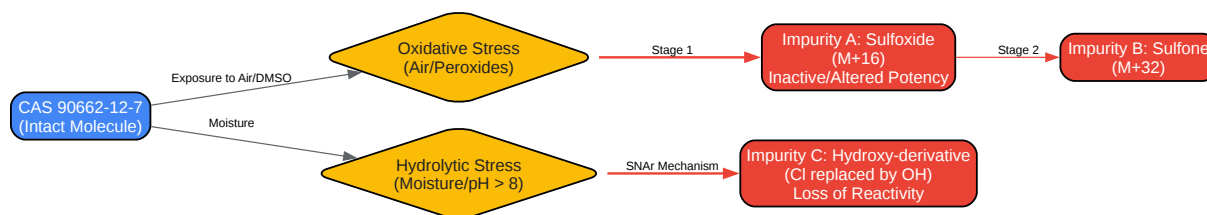
- Do NOT use for quantitative biological assays (IC50 determination).
- Purification: Recrystallize immediately using Ethyl Acetate/Hexanes or repurify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Q3: We are seeing "ghost peaks" in the proton NMR near the aromatic region.

Diagnosis: This often indicates Tautomerization or Rotamers, but with CAS 90662-12-7, it is likely NH-proton exchange or interaction with water. Explanation: The proton on the pyrrole nitrogen (N7) is exchangeable. If your deuterated solvent (e.g., CDCl₃) is "wet" (acidic), this peak broadens or disappears. Verification: Run the NMR in DMSO-d₆. If the peaks sharpen, the issue was solvent acidity/moisture in the previous run.

Degradation Pathways & Mechanism

Understanding how the molecule breaks down is essential for preventing it. The following diagram illustrates the two primary failure modes: Oxidative Attack on the sulfur and Nucleophilic Attack (Hydrolysis) on the chlorine.



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Figure 1: Primary degradation pathways. The Sulfur oxidation path is the most common cause of purity loss in solution.

Experimental Protocols

Protocol A: Standardized QC via HPLC

Use this protocol to validate purity before starting any expensive biological screening.

Objective: Separate the parent compound from sulfoxide impurities and hydrolyzed byproducts.

Component	Setting / Value
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A	Water + 0.1% Formic Acid (Do not use TFA; it degrades the compound)
Mobile Phase B	Acetonitrile (MeCN)
Gradient	5% B to 95% B over 10 minutes
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (primary) and 280 nm
Retention Time	Parent ~6.5 min; Sulfoxide ~4.2 min (more polar)

Protocol B: Safe Solubilization for Bioassays

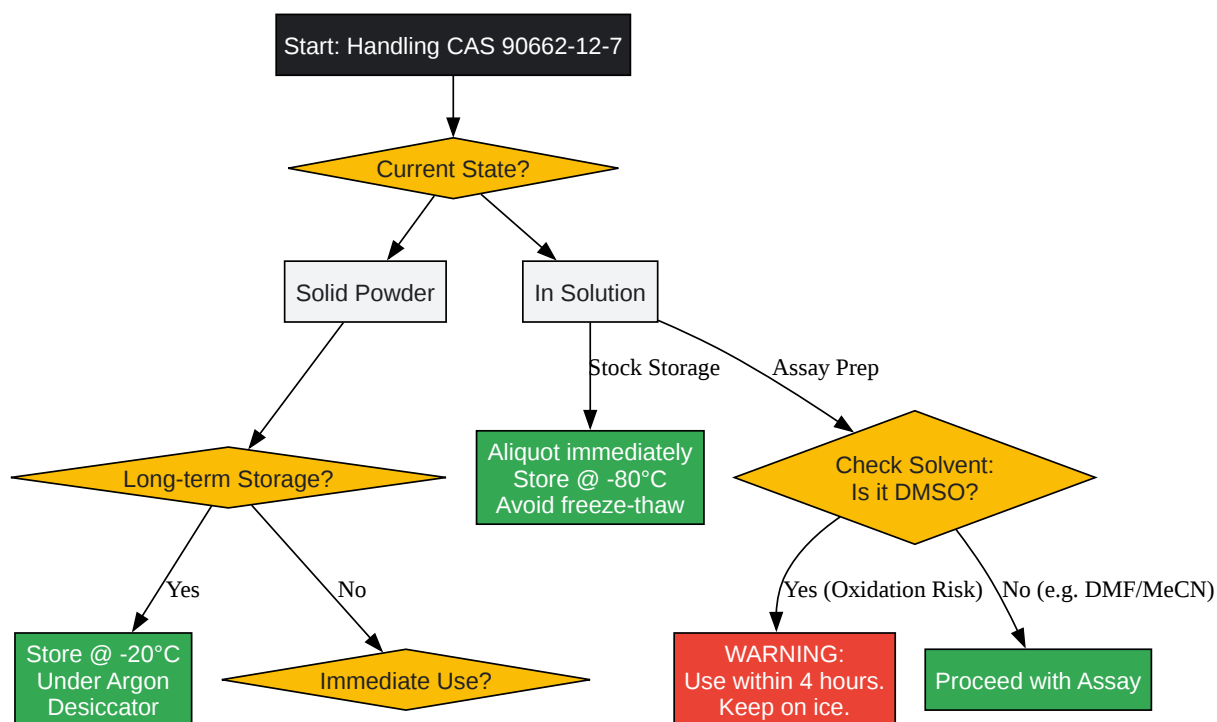
Objective: Create a stable stock solution without inducing oxidation.

- Preparation:
 - Weigh the required amount of CAS 90662-12-7 in a glovebox or reduced-humidity weighing station.
 - Calculate the volume of Anhydrous DMSO (Sigma-Aldrich Grade, stored over molecular sieves) needed for a 10 mM stock.
- Dissolution:
 - Add DMSO. Vortex for 30 seconds.
 - Critical Step: Purge the headspace of the vial with Argon gas for 10 seconds immediately after dissolving.
- Aliquot & Freeze:
 - Do not store the bulk bottle. Aliquot into single-use volumes (e.g., 20 µL).

- Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .
- Shelf Life: 3 months at -80°C . Discard freeze-thawed aliquots.

Handling Workflow Decision Tree

Follow this logic flow to determine the correct handling procedure based on your experimental needs.



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Figure 2: Decision matrix for storage and experimental handling.

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